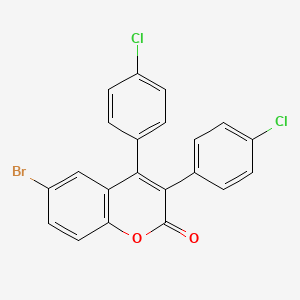

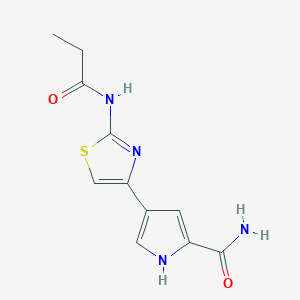

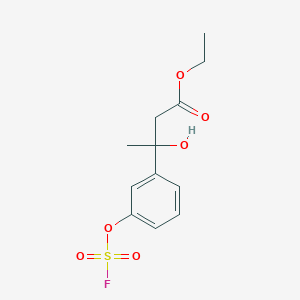

![molecular formula C13H19N5O2 B2506667 N-{1-叔丁基-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-5-基}-2-甲基丙酰胺 CAS No. 919854-76-5](/img/structure/B2506667.png)

N-{1-叔丁基-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-5-基}-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives

科学研究应用

合成与结构多样性

N-{1-叔丁基-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-5-基}-2-甲基丙酰胺: 属于吡唑并[3,4-b]吡啶类。这些杂环化合物存在两种可能的互变异构体:1H-异构体和2H-异构体。超过300,000种1H-吡唑并[3,4-b]吡啶已在超过5,500篇参考文献(包括2,400项专利)中被描述。研究人员探索了N1、C3、C4、C5和C6位置的取代基多样性,以及它们的合成方法 .

抗菌活性

虽然关于N-{1-叔丁基-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-5-基}-2-甲基丙酰胺的具体研究有限,但相关的吡唑并[3,4-b]吡啶已针对抗菌活性进行筛选。例如,化合物1和2在体外针对革兰氏阳性菌(金黄色葡萄球菌和枯草芽孢杆菌)和革兰氏阴性菌(大肠杆菌和铜绿假单胞菌)进行了测试 .

生物活性天然产物的先导化合物

化合物叔丁基 4-[(E)-丁-1-烯-3-炔-1-基]-3-{[叔丁基(二甲基)硅烷基]氧基}-1H-吲哚-1-羧酸酯(异构体1的衍生物)已以良好的收率和选择性合成。它作为生物活性天然产物,例如印度紫杉 A 和印度紫杉 B的潜在先导化合物 .

一氧化氮 (NO) 抑制

虽然对我们化合物的直接研究很少,但相关的吡唑并[3,4-b]吡啶已针对其 NO 抑制活性进行评估。研究人员已经发现了具有良好 NO 抑制活性的化合物,这可能对心血管健康和其他生理过程产生影响 .

其他潜在应用

虽然没有得到广泛的探索,但这项化合物的独特结构表明,可以在以下领域进行进一步的研究:

总之,N-{1-叔丁基-4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-5-基}-2-甲基丙酰胺在不同领域具有潜力,其应用正在成为一个令人兴奋的研究领域。研究人员正在揭示其在药物开发、生物学研究等方面的潜力。🌟🔬🧪

作用机制

Target of action

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , which suggests that they might interact with various biological targets, including enzymes and receptors that recognize these purine bases.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-methylpropanamide typically involves the following steps:

Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl halides in the presence of a base.

Attachment of the 2-methylpropanamide moiety: This is usually done through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

化学反应分析

Types of Reactions

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-8(2)11(19)16-17-7-14-10-9(12(17)20)6-15-18(10)13(3,4)5/h6-8H,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDITFASDFCNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

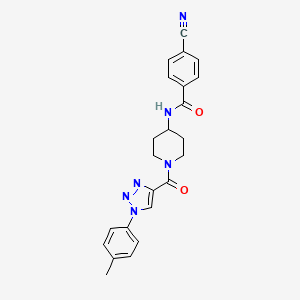

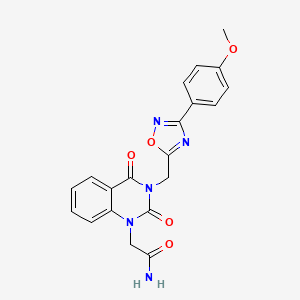

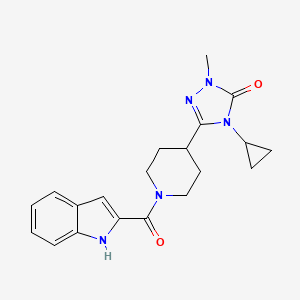

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)

![N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]adamantane-1-carboxamide](/img/structure/B2506594.png)

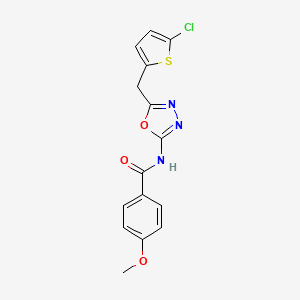

![3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)

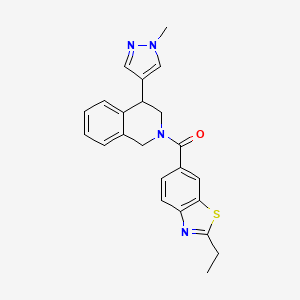

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)